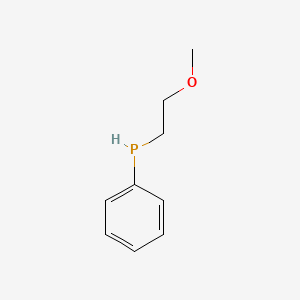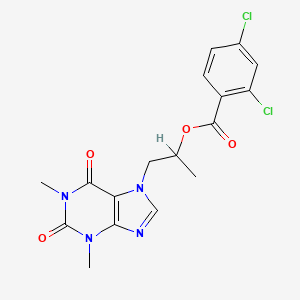
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine derivative linked to a dichlorobenzoate moiety, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 1,3-dimethyl-2,6-dioxopurin-7-yl, is synthesized through a series of reactions starting from xanthine or its derivatives. Common reagents used in this process include methylating agents and oxidizing agents.
Esterification: The purine derivative is then esterified with 2,4-dichlorobenzoic acid. This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, resulting in reduced forms of the compound.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates.
Aplicaciones Científicas De Investigación
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share the purine core structure and exhibit similar biological activities.
2,4-Dichlorobenzoate derivatives: Compounds with the dichlorobenzoate moiety also show comparable chemical reactivity and applications.
Uniqueness
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is unique due to its dual functionality, combining the properties of both the purine and dichlorobenzoate moieties. This dual functionality enhances its potential as a multifunctional therapeutic agent with both anti-inflammatory and analgesic effects .
Propiedades
| 119980-33-5 | |
Fórmula molecular |
C17H16Cl2N4O4 |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
1-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H16Cl2N4O4/c1-9(27-16(25)11-5-4-10(18)6-12(11)19)7-23-8-20-14-13(23)15(24)22(3)17(26)21(14)2/h4-6,8-9H,7H2,1-3H3 |
Clave InChI |
SNBUIWNZAIBIPF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)

![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
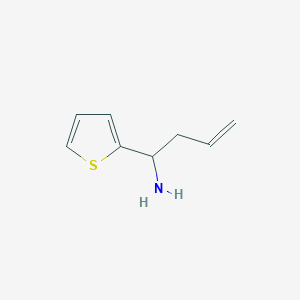
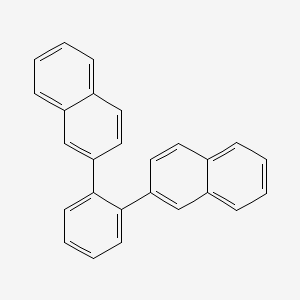
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
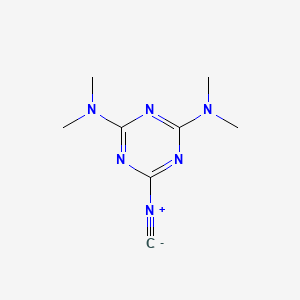
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
